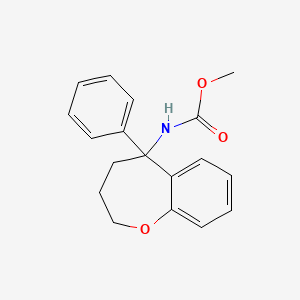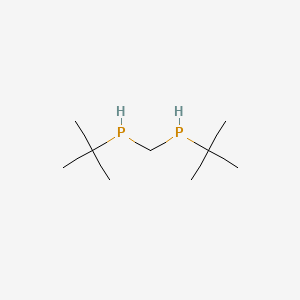
Methylenebis(tert-butylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis(tert-butylphosphane) is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Methylenebis(tert-butylphosphane) is particularly notable for its use as a ligand in various chemical reactions, especially in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylenebis(tert-butylphosphane) can be synthesized through the reaction of tert-butylphosphane with methylene chloride under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the tert-butylphosphane, allowing it to react with methylene chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of methylenebis(tert-butylphosphane) may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis(tert-butylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: Methylenebis(tert-butylphosphane) can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methylenebis(tert-butylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Methylenebis(tert-butylphosphane) is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which methylenebis(tert-butylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphorus atoms in the compound can donate electron density to the metal center, enhancing its reactivity and selectivity in catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine ligand.
Tris(tert-butylphosphane): Similar in structure but with three tert-butyl groups.
Bis(diphenylphosphino)methane: A related compound with different substituents on the phosphorus atoms.
Uniqueness
Methylenebis(tert-butylphosphane) is unique due to its specific steric and electronic properties, which can influence the outcome of catalytic reactions. Its tert-butyl groups provide steric hindrance, which can enhance selectivity in certain reactions, while the methylene bridge offers flexibility in coordination.
Propriétés
Numéro CAS |
94478-02-1 |
|---|---|
Formule moléculaire |
C9H22P2 |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
tert-butyl(tert-butylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C9H22P2/c1-8(2,3)10-7-11-9(4,5)6/h10-11H,7H2,1-6H3 |
Clé InChI |
XKXHDSVFVJYBTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)PCPC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


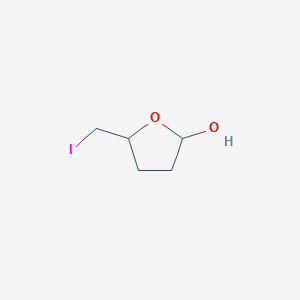
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
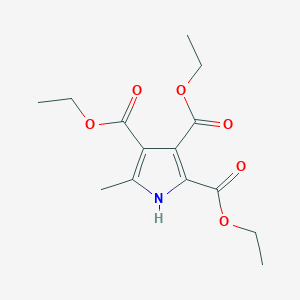
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
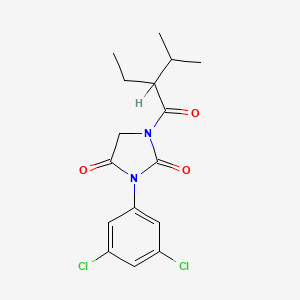
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
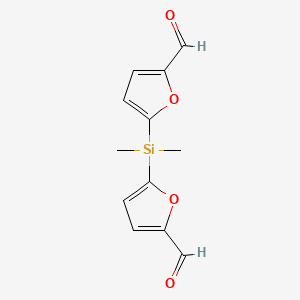
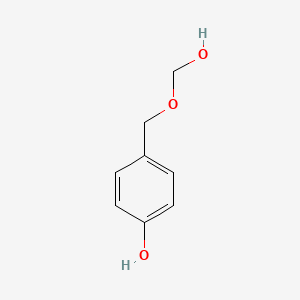
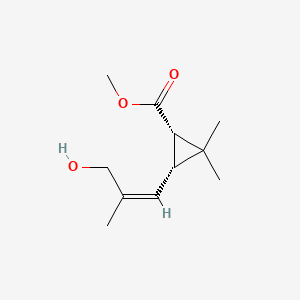
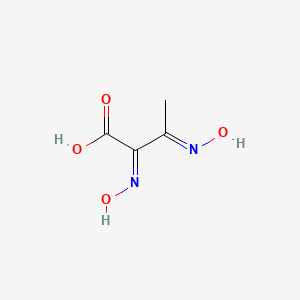
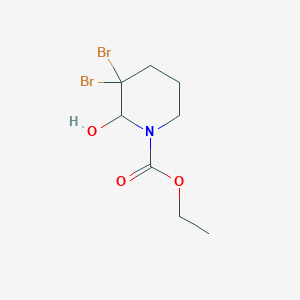
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
